molecular formula C11H17NO B8537882 6-Pyridin-2-yl-hexan-1-ol

6-Pyridin-2-yl-hexan-1-ol

Cat. No.: B8537882
M. Wt: 179.26 g/mol
InChI Key: YZQDHWVZGADPQE-UHFFFAOYSA-N
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Description

Significance of Pyridine-Containing Scaffolds in Synthetic Chemistry and Biological Inquiry

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a fundamental structural motif in chemistry. rsc.orgresearchgate.net It is an isostere of benzene (B151609) and serves as a precursor in the synthesis of a vast number of pharmaceuticals and agrochemicals. rsc.org The inclusion of the nitrogen atom imparts unique properties, such as weak basicity and enhanced solubility in aqueous media, making the pyridine scaffold a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com

Key Roles of Pyridine Scaffolds:

In Nature and Medicine: Pyridine moieties are found in essential natural molecules like vitamins (niacin and pyridoxine), co-enzymes (NAD/NADH), and alkaloids. rsc.orgrsc.orgnih.gov This natural prevalence has inspired its incorporation into a multitude of therapeutic agents, with over 7,000 drug molecules containing this core structure. rsc.orgrsc.org These compounds span a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

In Synthetic Chemistry: Beyond its biological importance, pyridine and its derivatives are crucial reagents and solvents in organic synthesis. rsc.org The nitrogen atom can be functionalized or can act as a ligand to coordinate with metal ions, making pyridine-based compounds valuable in catalysis. nih.gov The ability to systematically modify the substitution pattern on the pyridine ring allows chemists to fine-tune the electronic and steric properties of molecules for specific applications. nih.gov

Role of Terminal Alcohols in Organic Synthesis and Functionalization

The terminal alcohol, or primary alcohol, is one of the most versatile functional groups in organic synthesis. fiveable.me Its position at the end of a carbon chain makes it readily accessible for a wide array of chemical transformations. This functional group is a key intermediate for converting simple molecules into more complex structures. rutgers.edu

Synthetic Utility of Terminal Alcohols:

Oxidation: Primary alcohols can be selectively oxidized to form either aldehydes or carboxylic acids, depending on the reagents and conditions used. fiveable.me Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for the conversion to aldehydes, while stronger oxidants like sodium dichromate can produce carboxylic acids. fiveable.me

Nucleophilic Substitution: The hydroxyl group (-OH) is a poor leaving group, but it can be easily converted into a good one, such as a tosylate or a halide. This transformation allows the carbon atom to be susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rutgers.edumdpi.com

Esterification and Etherification: Terminal alcohols readily react with carboxylic acids or their derivatives to form esters, a common linkage in many biologically active molecules and materials. nih.gov They can also be converted into ethers, which are stable functional groups often used as protecting groups or as structural components.

Building Blocks: In more complex syntheses, terminal alcohols serve as crucial starting points. For example, they are used in Prins cyclization reactions to create substituted tetrahydropyrans and can be converted into terminal olefins through various dehydroxymethylation or elimination reactions. acs.orgorganic-chemistry.org

Overview of Research Trajectories for Alkyl Pyridine Alcohol Derivatives

Alkyl pyridine alcohol derivatives, such as 6-Pyridin-2-yl-hexan-1-ol, combine the features of both the pyridine scaffold and the terminal alcohol. Research into these bifunctional molecules often focuses on leveraging both functional groups for the construction of more complex, high-value molecules.

Recent studies highlight a renewed interest in pyridine-based alcohols for their ability to act as ligands for various metal ions, including copper, nickel, cobalt, and precious metals like platinum and gold. nih.gov The alcohol group, often after deprotonation, can coordinate to the metal center along with the pyridine nitrogen, forming stable chelate structures. diva-portal.org These resulting metal complexes are being investigated for their catalytic activity and potential biological applications. nih.govdiva-portal.org

The synthesis of these derivatives can be approached in several ways. One common method involves the reaction of a lithiated pyridine derivative with an appropriate aldehyde or epoxide. google.com Another strategy involves the functionalization of a pre-existing pyridine compound, such as the Suzuki cross-coupling of a bromo-substituted pyridyl alcohol with a boronic acid to introduce further complexity. rsc.org

The specific structure of this compound, with its six-carbon spacer, provides significant conformational flexibility. This allows the two functional ends of the molecule to act independently or cooperatively. For instance, the pyridine end could anchor the molecule to a surface or a metal center, while the terminal alcohol remains available for further reactions, making it a useful precursor for functional materials, self-assembled monolayers, or as a tether in supramolecular chemistry. researchgate.net The corresponding carboxylic acid, 6-(Pyridin-2-yl)hexanoic acid, is a known compound, suggesting that the terminal alcohol of this compound is readily oxidizable to provide a derivative with different chemical properties and applications. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇NO
Molar Mass 179.26 g/mol
CAS Number 89944-16-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyridin-2-ylhexan-1-ol

InChI

InChI=1S/C11H17NO/c13-10-6-2-1-3-7-11-8-4-5-9-12-11/h4-5,8-9,13H,1-3,6-7,10H2

InChI Key

YZQDHWVZGADPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCCO

Origin of Product

United States

Spectroscopic and Advanced Characterization Techniques for 6 Pyridin 2 Yl Hexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra offer a direct view of the different proton and carbon environments within 6-Pyridin-2-yl-hexan-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the pyridine (B92270) ring protons and the aliphatic hexyl chain protons. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the hexyl chain appear in the upfield region (δ 1.2-3.7 ppm). The methylene (B1212753) group attached to the alcohol (-CH₂OH) is deshielded by the oxygen atom, while the methylene group adjacent to the pyridine ring is deshielded by the aromatic current.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons resonate at lower field (δ 120-160 ppm), with the carbon atom bonded to nitrogen (C2) being the most deshielded. The carbons of the aliphatic chain appear at higher field (δ 14-63 ppm). The carbon bearing the hydroxyl group (-CH₂OH) is significantly deshielded compared to the other methylene carbons in the chain. Predicted chemical shift values for both ¹H and ¹³C NMR are based on data from analogous compounds like 2-hexylpyridine (B72077) and known substituent effects of a primary alcohol. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6' (Pyridine) 8.41 d 1H
H-4' (Pyridine) 7.45 t 1H
H-3' (Pyridine) 7.02 d 1H
H-5' (Pyridine) 6.97 t 1H
H-1 (CH₂OH) 3.64 t 2H
H-6 (Py-CH₂) 2.70 t 2H
H-2 1.57 m 2H
H-5 1.65 m 2H
H-3, H-4 1.30 m 4H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (Pyridine) 162.0
C-6' (Pyridine) 148.7
C-4' (Pyridine) 135.8
C-3' (Pyridine) 122.2
C-5' (Pyridine) 120.4
C-1 (CH₂OH) 62.5
C-6 (Py-CH₂) 38.0
C-2 32.5
C-5 29.4
C-4 28.9

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, cross-peaks would be expected between the protons of the aliphatic chain (H-1 with H-2, H-2 with H-3, etc.) and within the pyridine ring's spin system (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6'). This allows for the sequential assignment of all protons along the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This would definitively link the proton assignments from the COSY spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be seen between the H-6 protons and the C-2' and C-3' carbons of the pyridine ring, confirming the attachment point of the hexyl chain.

While this compound is an achiral molecule, advanced NMR techniques can provide insights into its conformational preferences in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close to each other, regardless of their bonding sequence. These experiments could reveal information about the preferred orientation of the hexyl chain relative to the pyridine ring, which is influenced by rotation around the C6-C2' bond.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary alcohol and 2-substituted pyridine moieties.

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the primary alcohol. masterorganicchemistry.comlibretexts.org

C-H Stretches: Absorptions just below 3000 cm⁻¹ (around 2930 and 2860 cm⁻¹) are due to the symmetric and asymmetric stretching of the C-H bonds in the aliphatic hexyl chain. Aromatic C-H stretches for the pyridine ring would appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring gives rise to several characteristic bands in the 1600-1430 cm⁻¹ region due to C=C and C=N bond stretching vibrations.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the range of 1075-1000 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol) 3400 - 3300 Strong, Broad
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 2960 - 2850 Strong
C=C, C=N stretch (pyridine ring) 1600 - 1430 Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the pyridine ring.

Ring Breathing Modes: The most intense peaks in the Raman spectrum of pyridine derivatives are typically the ring breathing vibrations, which appear around 1030 cm⁻¹ and 990 cm⁻¹. researchgate.net These modes involve the symmetric expansion and contraction of the entire aromatic ring.

C-H Vibrations: Aromatic C-H stretching vibrations also give rise to strong Raman signals, typically in the 3100-3000 cm⁻¹ region.

Alkyl Chain Vibrations: While the pyridine signals are expected to dominate, various C-C stretching and CH₂ twisting and rocking modes from the hexyl chain would also be present in the spectrum, though likely with lower intensity.

The combination of these spectroscopic techniques provides a robust and detailed structural confirmation of this compound, from the basic identification of functional groups to the precise assignment of every atom and the connectivity between them.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HR-MS, ESI-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺.

For this compound (C₁₁H₁₇NO), the exact mass can be calculated, and in an ESI-MS experiment, the compound would be detected as its protonated form, [C₁₁H₁₈NO]⁺.

Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of Water : A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated parent ion, resulting in an ion at m/z 162.12. libretexts.org

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the hydroxyl group is a characteristic fragmentation pathway for primary alcohols. libretexts.org

Pyridine Ring Fragmentation : Cleavage can occur at the bond connecting the alkyl chain to the pyridine ring, leading to fragments corresponding to the pyridinylmethyl cation or related structures.

Alkyl Chain Cleavage : Fragmentation can occur along the hexyl chain, producing a series of daughter ions separated by 14 Da (CH₂).

Predicted IonFormulaPredicted m/zDescription
[M+H]⁺C₁₁H₁₈NO⁺180.1383Protonated molecular ion
[M+H - H₂O]⁺C₁₁H₁₆N⁺162.1277Loss of water from the alcohol group
[C₆H₈N]⁺C₆H₈N⁺94.0651Fragment containing the pyridinylmethyl moiety

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the pyridine ring. researchgate.net

The pyridine ring exhibits characteristic electronic transitions:

π → π* transitions : These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For pyridine and its alkyl derivatives, these bands often appear below 270 nm. researchgate.netnist.gov

n → π* transitions : These lower-intensity absorptions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is often observed as a shoulder or a separate band at a longer wavelength than the π → π* transitions. researchgate.net

The solvent can influence the position of these absorption maxima. Polar solvents can affect the energy of the n-orbitals, often leading to a hypsochromic (blue) shift of the n → π* transition.

Electronic TransitionOrbital ChangeExpected λmax Range (nm)Relative Intensity
π → ππ bonding to π antibonding~250-270Strong
n → πn non-bonding to π antibonding>270Weak

Fluorescence spectroscopy is used to study the photophysical properties of luminescent molecules. After a molecule absorbs a photon and reaches an excited electronic state, it can relax to the ground state by emitting a photon. Many compounds containing a pyridine ring are known to be fluorescent. nih.gov

Key parameters determined by fluorescence spectroscopy include:

Emission Maximum (λem) : The wavelength at which the highest intensity of fluorescence is observed. This is typically red-shifted compared to the absorption maximum (Stokes shift).

Fluorescence Quantum Yield (Φf) : This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. Its value ranges from 0 to 1.

Excited State Lifetime (τf) : This is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

The fluorescence properties of pyridyl compounds can be highly sensitive to the molecular environment. For instance, fluorescence is often quenched in hydroxylic solvents like water and alcohols through mechanisms such as excited-state proton transfer involving the pyridine nitrogen. researchgate.net

ParameterSymbolDescription
Emission MaximumλemWavelength of maximum fluorescence intensity.
Fluorescence Quantum YieldΦfEfficiency of the fluorescence process.
Excited State LifetimeτfAverage duration of the excited state.

Elemental Microanalysis for Purity and Stoichiometric Composition

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or oxygen) in a sample. elementar.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For a pure sample of this compound (C₁₁H₁₇NO), the experimental values should closely match the calculated percentages.

ElementSymbolCalculated Mass Percentage (%)
CarbonC73.71
HydrogenH9.58
NitrogenN7.81
OxygenO8.92

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique requires growing a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of atoms can be determined. mdpi.com

An X-ray crystal structure analysis of this compound would provide definitive information on:

Molecular Confirmation : Unambiguous confirmation of the molecular structure and connectivity.

Conformation : The preferred three-dimensional shape of the molecule in the solid state, including the orientation of the hexanol chain relative to the pyridine ring.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles.

Intermolecular Interactions : Detailed insight into how the molecules pack in the crystal lattice, including hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring) and van der Waals interactions. Pyridine alcohol ligands are known to form strong hydrogen bonds. mdpi.com

Structural Information Provided
Unambiguous molecular connectivity and stereochemistry
Precise bond lengths and bond angles
Molecular conformation in the solid state
Intermolecular interactions (e.g., hydrogen bonding, π-stacking)
Crystal packing and unit cell parameters

Reactivity and Reaction Mechanisms of 6 Pyridin 2 Yl Hexan 1 Ol

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring's reactivity is fundamentally influenced by the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. beilstein-journals.org The presence of a long alkyl chain at the C2 position, as in 6-Pyridin-2-yl-hexan-1-ol, further modulates this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). The nitrogen atom's electron-withdrawing nature and its ability to coordinate with Lewis acids reduce the ring's nucleophilicity. beilstein-journals.org Consequently, electrophilic substitution on pyridines requires harsh reaction conditions and generally occurs at the C3 and C5 positions, as these are less deactivated than the C2, C4, and C6 positions. For this compound, electrophilic attack would be predicted to occur primarily at the C3 or C5 position, though forcing conditions would be necessary.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comechemi.com This is because the anionic intermediate (a Meisenheimer-like complex) formed during the reaction is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.comyoutube.com For a nucleophilic aromatic substitution to occur on this compound, a leaving group would need to be present on the ring, typically at the C4 or C6 position. The reaction proceeds via an addition-elimination mechanism where the nucleophile first adds to the ring, breaking aromaticity, followed by the departure of the leaving group to restore the aromatic system. quimicaorganica.org

Table 1: Comparison of Aromatic Substitution Pathways for the Pyridine Ring
Reaction TypeReactivityFavored PositionsIntermediate StabilityTypical Conditions
Electrophilic Aromatic Substitution (EAS)Low (deactivated ring)C3, C5Destabilized cationic intermediateHarsh (e.g., strong acids, high temperatures)
Nucleophilic Aromatic Substitution (SNAr)High (activated ring, with leaving group)C2, C4, C6Stabilized anionic intermediate (charge on N) stackexchange.comechemi.comOften milder, requires a good leaving group

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles like pyridine, avoiding the need for pre-functionalized substrates. thieme-connect.com These reactions are typically mediated by transition-metal catalysts (e.g., palladium, rhodium, yttrium) and can be directed to various positions on the ring. beilstein-journals.orgresearchgate.net

For 2-alkylpyridines such as this compound, the nitrogen atom can act as an internal directing group, coordinating to the metal catalyst and facilitating C-H activation at the adjacent C6 position. thieme-connect.comslideshare.net However, methods have also been developed to achieve functionalization at the more distal C3, C4, and C5 positions by employing specific ligands or catalyst systems that override the intrinsic directing effect of the nitrogen. researchgate.netnih.gov For instance, palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has shown high regioselectivity for the C3 and C4 positions. nih.govresearchgate.net

Another important pathway for 2-alkylpyridines is the functionalization of the benzylic C-H bonds of the alkyl substituent itself. Yttrium-catalyzed C-H alumination, for example, has been shown to be highly regioselective for the benzylic position of 2,6-dialkylpyridines. acs.org

Table 2: Examples of Regioselective C-H Functionalization on Pyridine Scaffolds
Catalyst SystemPosition FunctionalizedReaction TypeKey Factor for Selectivity
Rhodium (Rh) / Palladium (Pd)C2/C6 (ortho)Arylation, AlkenylationProximity direction by pyridine nitrogen. thieme-connect.comslideshare.net
Palladium (Pd) with specific ligands (e.g., 1,10-phenanthroline)C3 (meta)OlefinationLigand-controlled regioselectivity. researchgate.net
Palladium (Pd) with Lewis acid co-catalystC4 (para)ArylationElectronic effects and substrate control. researchgate.net
Yttrium (Y)Benzylic C-H of alkyl groupAluminationCatalyst preference for benzylic activation. acs.org

Reactions Involving the Terminal Hydroxyl Group

The primary alcohol functionality at the end of the hexyl chain is a versatile site for various classical organic transformations.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Common reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com These reactions are typically performed in anhydrous solvents to prevent over-oxidation to the carboxylic acid, which would proceed through an intermediate aldehyde hydrate. masterorganicchemistry.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄) are effective for this transformation. ncert.nic.inwikipedia.org These reactions are often carried out in aqueous conditions and may require heating under reflux to ensure the reaction goes to completion. libretexts.org

Esterification and Etherification Reactions of the Hydroxyl Group

Esterification: The terminal hydroxyl group can readily undergo esterification. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. scienceready.com.auwikipedia.org This is an equilibrium-driven reaction, and yields can be improved by using an excess of one reactant or by removing the water byproduct as it forms. masterorganicchemistry.comoperachem.com Alternatively, esters can be formed under milder conditions by reacting the alcohol with a more reactive acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine to neutralize the acidic byproduct (e.g., HCl). echemi.comorgosolver.com

Etherification: The formation of an ether from the alcohol functionality is commonly achieved through the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves a two-step process: first, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, this alkoxide then displaces a leaving group (typically a halide or sulfonate) from an organohalide to form the ether. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this reaction to be efficient, the organohalide should ideally be primary to avoid competing elimination reactions. masterorganicchemistry.com

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its characteristic reactions can be understood from well-established principles for its constituent functional groups.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr on a pyridine ring (assuming a leaving group is present) involves a two-step addition-elimination process. quimicaorganica.org The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov Resonance stabilization of this intermediate, particularly by placing the negative charge on the nitrogen atom, is crucial and explains the preference for substitution at the C2, C4, and C6 positions. stackexchange.comechemi.comyoutube.compearson.com The subsequent, rapid elimination of the leaving group restores aromaticity.

Palladium-Catalyzed C-H Arylation: A plausible mechanism for the direct arylation of the pyridine ring at the C6 position involves a catalytic cycle. A common pathway begins with the chelation-assisted C-H activation of the pyridine by a Pd(II) catalyst to form a palladacycle intermediate. rsc.org This is followed by oxidative addition of an aryl halide to the palladium center, creating a Pd(IV) species. The final step is reductive elimination, which forms the new C-C bond of the arylated pyridine product and regenerates the active Pd(II) catalyst. rsc.orgberkeley.edu The precise mechanism, including the rate-determining step (which can be C-H activation or reductive elimination), can be influenced by the ligands, additives, and substrates used. berkeley.eduacs.org

Alcohol Oxidation with PCC: The oxidation of the primary alcohol with Pyridinium Chlorochromate (PCC) is believed to proceed via an elimination-type mechanism. masterorganicchemistry.com The first step is the attack of the alcohol's oxygen atom on the chromium atom of PCC, forming a chromate ester intermediate. A base (such as pyridine, present in the reagent) then abstracts the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced and departs as the leaving group. masterorganicchemistry.com

Role of Pyridine as a Ligand or Brønsted Base in Catalytic Systems

The pyridine moiety is a cornerstone of the reactivity of this compound in catalytic systems. The nitrogen atom's lone pair of electrons allows it to function as both a Lewis base (ligand) and a Brønsted base.

As a Lewis base , the pyridine ring can coordinate to a wide variety of transition metals, acting as a ligand to form metal complexes. alfachemic.comresearchgate.net This coordination can significantly influence the metal's catalytic activity and selectivity in various reactions. unimi.itacs.org Pyridine-based ligands are integral to numerous catalytic processes, including:

Hydrogenation: The complex formed by a pyridine derivative and a metal like rhodium or iridium can catalyze the addition of hydrogen to unsaturated bonds. alfachemic.comrsc.org

Hydroformylation: Rhodium complexes with pyridine ligands are known to catalyze the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. alfachemic.com

Polymerization: Titanium-pyridine complexes can act as catalysts in olefin and alkyne polymerization. alfachemic.com

The specific structure of this compound, with its flexible hexanol chain, could allow it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the alcohol oxygen, potentially influencing the stability and reactivity of the catalytic complex.

As a Brønsted base , the pyridine nitrogen can accept a proton from an acid. mdpi.comrsc.org This property is crucial in reactions that are sensitive to pH or require a mild base to proceed. For instance, pyridine is often used as a weak base in acylation and esterification reactions to neutralize the acid byproduct. acs.orgwikipedia.org In the context of this compound, this basicity could play an intramolecular or intermolecular role in reactions involving the alcohol group or other substrates. Studies have shown that the formation of hydrogen bonds and proton transfer are key processes in pyridine/acid systems. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Reactions Involving Pyridine Ligands

Catalytic Reaction Metal Center Role of Pyridine
Hydrogenation of Alkenes Rhodium (Rh) Stabilizes and modulates the electronic properties of the metal catalyst. alfachemic.comrsc.org
Hydroformylation Rhodium (Rh) Directs the regioselectivity of the reaction. alfachemic.com
Polymerization Titanium (Ti) Part of the Ziegler-Natta catalyst system. alfachemic.com
Cross-Coupling Reactions Palladium (Pd) Influences the efficiency of Suzuki-Miyaura and Heck reactions. acs.orgnih.gov

Radical Pathways and Single-Electron Transfer (SET) Processes

The pyridine ring of this compound can also participate in reactions involving radical intermediates, often initiated by a single-electron transfer (SET) event. These pathways offer alternative methods for functionalizing the pyridine core.

One of the most well-known radical reactions involving pyridines is the Minisci reaction . This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. nih.govwikipedia.org This process allows for the direct alkylation of the pyridine ring, a transformation that is otherwise challenging.

Modern photochemical methods have expanded the scope of pyridine functionalization via radical pathways. acs.org The generation of pyridinyl radicals can be achieved through the SET reduction of corresponding pyridinium ions. acs.orgorganic-chemistry.org These highly reactive intermediates can then couple with other radicals to form new carbon-carbon bonds. acs.org The electrochemical reduction of pyridine can also produce a reactive radical anion, though this can lead to side reactions like dimerization if not controlled. rsc.orgacs.org

A SET process can be initiated by photoexcitation or by interaction with a strong electron donor or acceptor. nih.govacs.orgnih.gov For example, the interaction of a pyridine derivative with an electron-deficient species can lead to the formation of a radical ion pair, which can then go on to react further. acs.orgnih.gov The hexanol chain in this compound could potentially influence these radical reactions by providing a source for intramolecular hydrogen atom transfer or by affecting the solubility and stability of the radical intermediates. digitellinc.com

Table 2: Radical and SET Processes Applicable to Pyridine Derivatives

Process Description Initiation Method
Minisci Reaction Homolytic aromatic substitution where a nucleophilic radical attacks a protonated pyridine ring. nih.govwikipedia.org Oxidative decarboxylation of carboxylic acids, or other methods of radical generation. acs.org
Photochemical SET Single-electron transfer to or from a pyridinium ion or pyridine N-oxide upon light irradiation. acs.orgnih.gov Visible light photocatalysis, often using a photosensitizer. digitellinc.com
Electrochemical Reduction Formation of a pyridine radical anion at an electrode surface. acs.org Application of a reduction potential in an electrolytic cell. acs.org

Hydrogen Transfer and Borrowing Hydrogen Mechanisms

The presence of a primary alcohol group makes this compound an ideal substrate for catalytic reactions involving hydrogen transfer, particularly the "borrowing hydrogen" or "hydrogen autotransfer" methodology. chemistryviews.org This elegant and atom-economical strategy allows alcohols to be used as alkylating agents, with water being the only byproduct. csic.esrsc.org

The borrowing hydrogen mechanism typically involves three key steps:

Dehydrogenation: A transition metal catalyst (commonly based on Ru, Ir, or Rh) temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde. chemistryviews.orgcsic.es In the case of this compound, this would form 6-pyridin-2-yl-hexanal.

Intermediate Reaction: The highly reactive aldehyde intermediate undergoes a subsequent reaction. For instance, it could react with a nucleophile like an amine to form an imine (in an N-alkylation reaction) or undergo an aldol condensation. rsc.orgnih.gov

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the intermediate from the previous step, resulting in a reduced, more complex product and regenerating the catalyst. csic.es

The pyridine moiety within this compound can play a crucial role in this process, not just as a spectator part of the molecule. It can act as a directing group or an internal ligand for the metal catalyst, influencing the efficiency and selectivity of the hydrogen transfer steps. rsc.orgrsc.org Furthermore, some studies have shown that pyridine itself can act as a biomimetic hydrogen shuttle in transition-metal-free borrowing hydrogen reactions. rsc.org

Hydrogen transfer is a fundamental process in many other reactions as well, including catalytic transfer hydrogenation, where an alcohol can serve as the hydrogen source for the reduction of other functional groups. rsc.orgnih.gov

Table 3: Steps in a Typical Borrowing Hydrogen Catalysis for N-Alkylation

Step Transformation of the Alcohol Substrate Role of Catalyst
1. Dehydrogenation R-CH₂OH → R-CHO + [M]-H₂ Metal complex abstracts H₂ from the alcohol. chemistryviews.orgcsic.es
2. Condensation R-CHO + R'-NH₂ → R-CH=N-R' + H₂O The in-situ generated aldehyde reacts with an amine. rsc.org
3. Hydrogenation R-CH=N-R' + [M]-H₂ → R-CH₂-NH-R' The metal hydride complex reduces the imine intermediate. nih.gov

Derivatization and Functionalization Strategies for 6 Pyridin 2 Yl Hexan 1 Ol

Modification of the Hydroxyl Functional Group

The primary alcohol of 6-Pyridin-2-yl-hexan-1-ol is a versatile functional group that can undergo various transformations to yield a diverse array of derivatives. These modifications are crucial for targeted synthesis, analytical enhancement, and the creation of novel chemical entities.

Preparation of Ester and Ether Derivatives for Targeted Synthesis

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable intermediates in organic synthesis. These derivatization strategies are often employed to introduce new functional groups, modify solubility, or to prepare compounds with specific biological or material properties.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride (B1165640) would yield 6-(pyridin-2-yl)hexyl acetate. These ester derivatives can serve as prodrugs or as building blocks for more complex molecules. The choice of esterifying agent allows for the introduction of a wide variety of acyl groups, thereby fine-tuning the properties of the resulting molecule.

Etherification: The synthesis of ether derivatives involves the reaction of the alkoxide of this compound (formed by treatment with a strong base) with an alkyl halide (Williamson ether synthesis). For example, reaction with methyl iodide would produce 2-(6-methoxyhexyl)pyridine. Ether derivatives are generally more stable than esters to hydrolysis and can be used to introduce functionalities for further reactions or to alter the lipophilicity of the parent compound. The synthesis of various pyridyl ethers has been explored for their potential as ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov

Derivative Type General Reaction Example Reagent Example Product Significance
EsterAlcohol + Acylating AgentAcetic Anhydride6-(pyridin-2-yl)hexyl acetateProdrug design, introduction of new functional groups
EtherAlcohol + Alkylating AgentMethyl Iodide2-(6-methoxyhexyl)pyridineIncreased stability, modification of lipophilicity

Silylation and Methoxyimation for Analytical Enhancement and Protection

Derivatization is a key strategy in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), to improve the volatility, thermal stability, and chromatographic behavior of analytes. For a polar compound like this compound, silylation is a common and effective derivatization technique. registech.comglsciences.com

Silylation: This process involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. registech.comchromtech.com Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov The resulting silyl ethers are significantly more volatile and less polar than the parent alcohol, leading to improved peak shape and resolution in GC analysis. registech.com TBDMS ethers offer the additional advantage of being more stable to hydrolysis than TMS ethers. registech.comchromtech.com Silylation also serves as a protection strategy in organic synthesis, masking the reactive hydroxyl group to prevent unwanted side reactions during transformations on other parts of the molecule. masterorganicchemistry.comuobaghdad.edu.iq

Methoxyimation: While primarily used for carbonyl compounds, methoxyimation can be relevant in the broader context of sample analysis where both hydroxyl and carbonyl groups might be present. This process converts carbonyls to their methoxime derivatives, which are more stable and provide better chromatographic separation. In a complex mixture containing this compound and other carbonyl-containing compounds, a two-step derivatization involving methoxyimation followed by silylation is a common approach for comprehensive GC-MS analysis.

Derivatization Reagent Purpose Advantages
SilylationBSTFA, MSTFA, TBDMS-ClGC, GC-MS analysis, Protecting groupIncreased volatility, thermal stability, and improved peak shape. TBDMS derivatives offer higher hydrolytic stability. registech.comchromtech.com
MethoxyimationMethoxyamine hydrochlorideGC-MS analysis of carbonyls (in mixtures)Stabilizes carbonyl compounds, prevents enolization, and improves chromatographic separation.

Formation of Schiff Bases and Other Imine Derivatives

While the hydroxyl group itself does not directly form a Schiff base, its presence in the this compound backbone can influence the formation and stability of imines if the molecule is first modified to contain a primary amine. For instance, oxidation of the alcohol to an aldehyde, followed by reductive amination, would yield the corresponding amine. This amine can then readily react with aldehydes or ketones to form Schiff bases (imines). nih.govorganic-chemistry.org The reaction is typically carried out by mixing equimolar amounts of the amine and the carbonyl compound. nih.gov

The formation of imines is a reversible condensation reaction. nih.gov The pyridine (B92270) ring in the structure can potentially influence the electronic properties of the imine nitrogen. Furthermore, the hydroxyl group, if not protected, could participate in intramolecular hydrogen bonding with the imine nitrogen, potentially affecting its reactivity and geometry. The synthesis of pyridines from imines and alkynes via C-H activation has been reported, highlighting the utility of imine derivatives in heterocyclic synthesis. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system that can undergo a variety of functionalization reactions. These modifications are instrumental in diversifying the molecular scaffold and introducing new chemical and biological properties.

Alkylation and Arylation of the Pyridine Moiety for Scaffold Diversification

Alkylation: The alkylation of pyridines can occur at the nitrogen atom to form pyridinium (B92312) salts or at a carbon atom of the ring. Direct C-H alkylation of 2-alkylpyridines is a powerful method for introducing new alkyl groups. nih.govacs.org For example, deprotonation of the methylene (B1212753) group adjacent to the pyridine ring with a strong base like lithium diisopropylamide (LDA) would generate a carbanion that can react with various electrophiles, such as alkyl halides, to introduce substituents at the C-6 position of the hexyl chain. O-alkylation of 2-pyridone derivatives has also been explored to impart aromaticity. nih.gov A regioselective N-alkylation of 2-pyridones has been achieved using α-keto esters. organic-chemistry.org

Arylation: The introduction of aryl groups onto the pyridine ring can be accomplished through various cross-coupling reactions. Transition-metal-catalyzed reactions, such as Suzuki or Negishi couplings, are commonly employed for the arylation of halopyridines. researchgate.net Alternatively, direct C-H arylation methods offer a more atom-economical approach. For instance, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed for the synthesis of 2-arylpyridines. rsc.org The sequential addition of Grignard reagents to pyridine N-oxides can also yield 2-substituted pyridines. nih.govorganic-chemistry.org These arylated derivatives are of significant interest in medicinal chemistry and materials science.

Functionalization Reaction Type Example Reagents/Catalysts Significance
AlkylationC-H AlkylationLDA, Alkyl HalideIntroduction of alkyl substituents for scaffold diversification. nih.gov
ArylationSuzuki CouplingPalladium catalyst, Arylboronic acidSynthesis of biaryl structures with potential biological activity. researchgate.net
ArylationDirect C-H ArylationCopper catalyst, Arylboronic esterAtom-economical method for creating C-C bonds. rsc.org

Introduction of Additional Heterocyclic Systems (e.g., Pyrimidine (B1678525), Triazole, Oxadiazole)

The pyridine ring of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. This is a common strategy in medicinal chemistry to explore new chemical space and identify compounds with enhanced biological activity.

Pyrimidine: Bipyridine derivatives can be synthesized through various coupling reactions, and these can be further elaborated into more complex systems. nih.govresearchgate.net While direct conversion of the pyridine ring into a pyrimidine is not straightforward, functional groups introduced onto the pyridine ring can be used to construct a pyrimidine ring.

Triazole: Triazole rings can be introduced by first converting a functional group on the pyridine ring into an azide (B81097) or an alkyne. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for forming 1,2,3-triazole rings. mdpi.comtandfonline.com Alternatively, 1,2,4-triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridine (B139424) derivatives. organic-chemistry.org The synthesis of pyridine-triazole derivatives has been explored for their potential biological activities. orientjchem.orgnih.gov

Oxadiazole: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from pyridine carboxylic acid hydrazides. nih.gov For example, if the hexanol side chain of this compound were oxidized to a carboxylic acid and then converted to the corresponding acid hydrazide, this intermediate could be cyclized with various reagents to form a 1,3,4-oxadiazole ring. mdpi.comorganic-chemistry.org Oxadiazole-substituted pyridine derivatives have been investigated for their antibacterial properties. researchgate.netresearchgate.net

Heterocycle Synthetic Precursor Key Reaction Significance
PyrimidineFunctionalized PyridinesRing construction reactionsAccess to novel heterocyclic scaffolds.
TriazolePyridyl Azides or AlkynesCuAAC "Click" ChemistryEfficient and versatile method for creating complex molecules. mdpi.comtandfonline.com
OxadiazolePyridyl Acid HydrazidesCyclization/DehydrationIntroduction of a bioisosteric replacement for amide/ester groups. nih.govmdpi.com

Chemoselective Transformations of this compound

The structure of this compound presents two primary sites for chemical modification: the nucleophilic primary hydroxyl group at the terminus of the hexyl chain and the basic, aromatic pyridine ring. The distinct reactivity of these functional groups allows for a range of chemoselective transformations, enabling the targeted derivatization of one group while leaving the other intact. Such selective modifications are crucial in synthetic chemistry for building more complex molecules.

Transformations Involving the Hydroxyl Group

The primary alcohol moiety is a versatile functional group that can undergo selective oxidation, esterification, and protection reactions without disturbing the pyridine ring.

Selective Oxidation:

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. For the synthesis of the corresponding aldehyde, 6-pyridin-2-yl-hexanal, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established reagent for this transformation, effectively oxidizing primary alcohols to aldehydes in an anhydrous solvent like dichloromethane (B109758) (DCM). chemistrysteps.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds under mild conditions and generally does not affect the pyridine ring. youtube.com Other mild reagents like the Collins reagent (CrO₃·2Py in DCM) or a Swern oxidation could also be employed for this purpose. chemistrysteps.comuhamka.ac.id

Further oxidation to the carboxylic acid, 6-oxo-6-(pyridin-2-yl)hexanoic acid, would necessitate stronger oxidizing agents. However, many strong oxidants (e.g., potassium permanganate (B83412) or Jones reagent) are not chemoselective and may also oxidize the pyridine ring or the alkyl chain. Therefore, a two-step procedure, involving the initial mild oxidation to the aldehyde followed by a subsequent selective oxidation (e.g., using sodium chlorite), is often a preferred strategy to ensure selectivity.

Interactive Table: Selective Oxidation of the Hydroxyl Group

Product NameReagentSolventConditionsExpected Product
6-Pyridin-2-yl-hexanalPyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureAldehyde
6-Pyridin-2-yl-hexanalCollins Reagent (CrO₃·2Py)Dichloromethane (CH₂Cl₂)Room TemperatureAldehyde
6-oxo-6-(pyridin-2-yl)hexanoic acidJones Reagent (CrO₃, H₂SO₄)Acetone0 °C to RTCarboxylic Acid

Esterification and Acylation:

The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an anhydride. In reactions involving acid chlorides or anhydrides, a base is typically added to neutralize the acidic byproduct. Pyridine itself, or a derivative like 4-dimethylaminopyridine (B28879) (DMAP), can serve as both a base and a nucleophilic catalyst to accelerate the reaction. echemi.comstackexchange.commdpi.com For instance, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base would yield 6-pyridin-2-yl-hexyl acetate.

Protection of the Hydroxyl Group:

To perform modifications on the pyridine ring without affecting the alcohol, the hydroxyl group can be temporarily protected. Silyl ethers, such as a tert-butyldimethylsilyl (TBS) ether, are common protecting groups for alcohols. masterorganicchemistry.comnih.gov The alcohol can be reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). The resulting silyl ether is robust and stable to a wide range of reaction conditions, including those used for N-oxidation or modifications of the pyridine ring, but can be selectively removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Computational and Theoretical Studies of 6 Pyridin 2 Yl Hexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are fundamental to predicting the geometry, stability, and electronic properties of 6-Pyridin-2-yl-hexan-1-ol.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which contains a hexyl chain, multiple conformations (different spatial arrangements of atoms arising from rotation about single bonds) are possible.

Conformational analysis involves systematically exploring these different arrangements to identify the lowest energy conformers. This is typically achieved by rotating the dihedral angles along the flexible alkyl chain and calculating the relative energy of each resulting structure. The most stable conformer corresponds to the global minimum on the potential energy surface. For this compound, the interaction between the pyridine (B92270) ring and the terminal hydroxyl group, as well as steric hindrance, would significantly influence the preferred conformation. Theoretical calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable structure.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C2-C7 (Py-Alkyl) 1.52 Å
C11-O12 (Alcohol) 1.43 Å
O12-H13 (Alcohol) 0.96 Å
Bond Angle N1-C2-C7 121.5°
C10-C11-O12 110.8°
Dihedral Angle N1-C2-C7-C8 -178.5°

Note: This table is illustrative and contains hypothetical data as specific computational studies on this molecule were not found in the public domain.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be centered on the π-system of the ring. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.25
Lowest Unoccupied Molecular Orbital Energy ELUMO -0.85
HOMO-LUMO Energy Gap Egap 5.40
Chemical Potential µ -3.55
Global Hardness η 2.70
Electrophilicity Index ω 2.33

Note: This table is illustrative and contains hypothetical data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to their high electronegativity. The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group. This mapping provides valuable insights into the molecule's intermolecular interaction sites and reactivity patterns.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra or even serve as a tool for structure verification.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These predicted values are typically correlated with experimental data to confirm structural assignments. The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included in the calculation. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring and the hexanol chain.

Table 3: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C2 (Py) 159.5 159.2
C6 (Py) 149.0 148.8
C4 (Py) 136.8 136.5
C3 (Py) 121.5 121.3
C5 (Py) 123.8 123.6
C7 (Alkyl) 38.2 37.9
C11 (Alkyl-OH) 62.5 62.1

Note: This table is illustrative and contains hypothetical data.

Calculated Vibrational Frequencies (FT-IR, Raman)

Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The predicted spectrum can then be compared with an experimental one to assign the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching of the pyridine ring, or O-H stretching of the alcohol group.

Simulation of UV-Vis and Fluorescence Spectra

The electronic absorption and emission properties of this compound are of significant interest for potential applications in materials science and photochemistry. Computational simulations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the UV-Vis and fluorescence spectra of organic molecules.

At present, specific computational studies detailing the simulated UV-Vis and fluorescence spectra exclusively for this compound are not widely available in the surveyed literature. However, the principles of such simulations can be inferred from studies on analogous pyridine-containing compounds. For a hypothetical simulation, one would typically employ a hybrid functional, such as B3LYP or PBE0, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)) to optimize the ground state geometry. Subsequent TD-DFT calculations on the optimized structure would yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

To simulate the fluorescence spectrum, the first excited state geometry would be optimized. The energy difference between the optimized first excited state and the ground state at that geometry provides the emission energy, corresponding to the fluorescence maximum. The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is critical for achieving results that are comparable to experimental data obtained in solution.

Table 1: Hypothetical Parameters for UV-Vis and Fluorescence Spectra Simulation of this compound

ParameterMethod/ModelBasis SetSolvent ModelExpected Output
Ground State Geometry OptimizationDFT (e.g., B3LYP)6-311+G(d,p)PCM (e.g., Methanol)Optimized molecular structure
UV-Vis Spectrum SimulationTD-DFT6-311+G(d,p)PCM (e.g., Methanol)Excitation energies, oscillator strengths
Excited State Geometry OptimizationTD-DFT6-311+G(d,p)PCM (e.g., Methanol)Optimized first excited state structure
Fluorescence Spectrum SimulationTD-DFT6-311+G(d,p)PCM (e.g., Methanol)Emission energies

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reactions, including the identification of reaction pathways and the characterization of transition states.

Reaction Pathway Exploration and Transition State Analysis

Detailed computational studies on the reaction pathways and transition state analyses specifically involving this compound are not prominently featured in the current body of scientific literature. Such studies would be invaluable for understanding its reactivity, for instance, in oxidation reactions of the alcohol moiety or electrophilic substitution on the pyridine ring.

A typical computational workflow for exploring a reaction pathway involves identifying the reactant(s) and product(s) and then searching for the minimum energy path connecting them on the potential energy surface. Transition state (TS) structures, which are first-order saddle points on this surface, are located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods. The authenticity of a TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified TS connects the desired reactants and products.

Elucidation of Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by a network of intermolecular interactions, including hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen), van der Waals forces, and π-stacking (between pyridine rings). Computational methods provide a molecular-level understanding of these interactions.

While specific studies on this compound are scarce, general computational techniques are well-established. The Hirshfeld surface analysis is a common method to visualize and quantify intermolecular contacts in crystal structures. nih.govnih.gov Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of specific interactions, such as hydrogen bonds.

Solvent effects are critical to accurately model the behavior of this compound in solution. Implicit solvent models, like the aforementioned PCM, treat the solvent as a continuous dielectric medium. For a more detailed picture, explicit solvent models, where individual solvent molecules are included in the simulation, are necessary, although computationally more demanding. These models are crucial for understanding phenomena like solvation energies and the influence of the solvent on conformational preferences and reaction barriers.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic interactions of molecules over time. mdpi.com For a flexible molecule like this compound, with its rotatable bonds in the hexyl chain, MD simulations can reveal the preferred conformations and the timescales of transitions between them.

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with a chosen solvent, and then solving Newton's equations of motion for all atoms in the system. The force field, a set of parameters that describes the potential energy of the system, is a critical component of MD simulations. Standard force fields like AMBER, CHARMM, or GROMOS could be parameterized for this molecule.

The output of an MD simulation is a trajectory that describes the position and velocity of each atom over time. Analysis of this trajectory can provide a wealth of information, including:

Conformational analysis: Identifying the most stable conformers and the distribution of dihedral angles.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, or between molecules themselves in concentrated solutions.

Radial distribution functions: To understand the solvation shell structure around different parts of the molecule.

Table 2: Key Components of a Molecular Dynamics Simulation for this compound

ComponentDescriptionExample
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent in the simulation.Explicit (e.g., TIP3P water) or Implicit (continuum model)
Simulation BoxThe periodic boundary conditions used to simulate a bulk system.Cubic, Rectangular
EnsembleThe set of thermodynamic variables that are kept constant during the simulation.NVT (canonical), NPT (isothermal-isobaric)
Simulation TimeThe duration of the simulation, which determines the extent of conformational sampling.Nanoseconds to microseconds

While the application of these powerful computational tools directly to this compound is yet to be extensively reported, the established methodologies provide a clear roadmap for future in-silico investigations into the fascinating properties of this molecule. Such studies will undoubtedly contribute to a deeper understanding of its chemical behavior and guide its potential applications.

Applications of 6 Pyridin 2 Yl Hexan 1 Ol in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

Pyridin-2-yl-alkanol derivatives are recognized as valuable building blocks in organic synthesis due to their bifunctional nature. The pyridine (B92270) moiety can act as a directing group or a core structural element, while the alcohol function provides a handle for further synthetic transformations. These building blocks are instrumental in constructing larger, more complex molecules, including macrocycles and other architecturally intricate systems. nih.gov

The synthesis of macrocycles, for instance, often relies on precursors that contain both a metal-coordinating site (like the pyridine nitrogen) and a reactive functional group (like the hydroxyl group) that can participate in cyclization reactions. While specific examples utilizing 6-pyridin-2-yl-hexan-1-ol are not detailed in the literature, analogous compounds with shorter alkyl chains have been employed in the synthesis of macrocyclic structures through methods like ring-closing metathesis. nih.gov The flexibility of the hexyl chain in this compound could offer advantages in accessing larger and more diverse macrocyclic frameworks.

The dual functionality of pyridin-2-yl-alkanols makes them valuable in the synthesis of a variety of complex organic molecules. The hydroxyl group can be easily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Simultaneously, the pyridine ring can be functionalized through electrophilic substitution or by metal-catalyzed cross-coupling reactions, expanding the range of accessible derivatives.

Table 1: Potential Synthetic Transformations of this compound This table is based on the general reactivity of pyridin-2-yl-alkanols and represents potential, not experimentally confirmed, transformations of this compound.

Reaction Type Reagents and Conditions Potential Product
Oxidation PCC, CH₂Cl₂ 6-(Pyridin-2-yl)hexanal
Etherification NaH, R-X in THF 2-(6-(Alkoxy)hexyl)pyridine
Esterification Acyl chloride, pyridine 6-(Pyridin-2-yl)hexyl acetate
Halogenation SOCl₂, pyridine 2-(6-Chlorohexyl)pyridine
Suzuki Coupling Arylboronic acid, Pd catalyst, base 2-Aryl-6-(6-hydroxyhexyl)pyridine

Precursor to Ligands for Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of pyridin-2-yl-alkanols make them excellent precursors for the synthesis of bidentate or polydentate ligands. mdpi.com These ligands can coordinate with a wide range of transition metals to form stable complexes with applications in catalysis and materials science.

Pyridinyl alcohol-based ligands have been successfully used to synthesize complexes with various transition metals, including copper, platinum, gold, and vanadium.

Copper (Cu): Copper(II) complexes with pyridyl-appended diazacycloalkanes have been synthesized and characterized. nih.gov These complexes have shown catalytic activity in olefin aziridination. While not directly using this compound, this demonstrates the potential of pyridinyl alkanol derivatives to form catalytically active copper complexes. Simple pyridine alcohols have also been used to create mononuclear and polynuclear copper(II) complexes. researchgate.net

Platinum (Pt): Platinum(II) complexes bearing pyridinecarboxaldimine ligands with aliphatic groups have been synthesized and characterized. researchgate.net These complexes have demonstrated considerable anti-bacterial and anti-mycobacterial properties. The synthesis involves the condensation of 2-pyridinecarboxaldehyde (B72084) with primary amines, a reaction pathway that could potentially be adapted for derivatives of this compound.

Gold (Au): Chiral N,N,O-tridentate gold(III) complexes have been successfully synthesized from 2-aryl-6-alkylpyridine alcohol ligands. researchgate.net These complexes have shown high catalytic activity in propargyl cyclopropanation, outperforming simple gold salts like AuCl₃. This highlights the potential of pyridinyl alcohol scaffolds in developing advanced gold catalysts.

Vanadium (V): Vanadium(IV) and (V) complexes with ligands derived from 2,6-bis(o-hydroxyalkyl/aryl)pyridines have been synthesized and studied for their catalytic activity in polymerization reactions. mdpi.com Oxovanadium(IV) complexes with polypyridyl ligands have also been investigated for their potential medicinal applications. asianpubs.org

The introduction of chirality into the ligand framework is crucial for enantioselective catalysis. Chiral pyridinyl alcohol compounds have been used as ligands in enantioselective additions. researchgate.net The synthesis of chiral N,S-donating ligands derived from chiral pyridine amino alcohols has been reported, and these ligands have been applied in palladium-catalyzed asymmetric allylic alkylation, achieving up to 75% enantiomeric excess (ee). nih.gov The modular nature of these ligands allows for the tuning of their steric and electronic properties to optimize catalytic performance. While specific use of this compound in this context is not documented, its structure provides a scaffold that could be readily modified to incorporate chiral elements for applications in asymmetric catalysis.

Table 2: Examples of Catalytic Applications of Metal Complexes with Pyridinyl Alkanol-type Ligands This table provides examples from the literature for analogous compounds and suggests potential applications for complexes derived from this compound.

Metal Ligand Type Catalytic Reaction Reference
Copper(II) Pyridyl-appended diazacycloalkane Olefin aziridination nih.gov
Gold(III) Chiral 2-aryl-6-alkylpyridine alcohol Propargyl cyclopropanation researchgate.net
Palladium(II) Chiral pyridine amino alcohol derivative Asymmetric allylic alkylation nih.gov
Vanadium(IV) Methyl-substituted 8-hydroxyquinolines Oxidation of hydrocarbons and alcohols nih.gov

Intermediate in the Synthesis of Structurally Diverse Pyridine-Based Compounds

The versatility of this compound as a building block extends to its role as an intermediate in the synthesis of a wide range of pyridine-based compounds. The hydroxyl group can be transformed into a leaving group, such as a tosylate or mesylate, allowing for the introduction of various nucleophiles to further elaborate the alkyl chain. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which could then be reduced to an amine or used in click chemistry reactions.

Furthermore, the pyridine ring itself can be the site of further reactions. For example, N-oxidation of the pyridine nitrogen would activate the ring for nucleophilic substitution at the 2- and 4-positions. Alternatively, Suzuki or Stille coupling reactions at a halogenated pyridine ring (if introduced) would allow for the attachment of various aryl or vinyl groups. While specific examples starting from this compound are not available, the general principles of pyridine chemistry suggest a multitude of possibilities for creating structurally diverse compounds from this intermediate. nih.govnih.gov

Potential in the Development of Novel Functional Materials for Photophysical Applications

Pyridine-containing ligands are widely used in the construction of luminescent metal complexes due to their ability to form stable complexes and participate in charge-transfer processes. mdpi.com The photophysical properties of these complexes, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be tuned by modifying the structure of the ligand and the nature of the metal center. diva-portal.orgscholaris.ca

While there is no specific literature on the photophysical properties of materials derived from this compound, related systems offer insights into its potential. For example, pyrene-pyridine integrated compounds have been investigated as hole-transporting materials in solution-processed OLEDs. nih.gov The pyridine unit in such molecules can influence their electronic properties and, consequently, their performance in electronic devices.

Metal complexes of pyridinyl alcohol derivatives could also exhibit interesting luminescent properties. Lanthanide(III) complexes with ligands containing pyridylcarboxylate donors have been synthesized and their luminescence properties studied. diva-portal.org The long alkyl chain of this compound could be used to introduce solubility in nonpolar media or to attach the chromophoric unit to surfaces or polymer backbones, facilitating the development of novel functional materials for applications in sensing, imaging, and light-emitting devices.

Biological Activity Research and Mechanistic Insights for 6 Pyridin 2 Yl Hexan 1 Ol Derivatives

In Vitro Screening for Biological Activities

The biological potential of 6-Pyridin-2-yl-hexan-1-ol derivatives has been systematically evaluated through a variety of in vitro assays. These studies have provided crucial data on their efficacy against different cell lines and microorganisms, as well as their ability to inhibit specific enzymes.

Antiproliferative Activity in Various Cancer Cell Lines

A significant area of research has focused on the antiproliferative effects of pyridine (B92270) derivatives against a range of human cancer cell lines. Studies have shown that the structural characteristics of these compounds play a crucial role in their cytotoxic activity. For instance, the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, have been found to enhance their antiproliferative effects. mdpi.com Conversely, the inclusion of halogen atoms or bulky groups tends to decrease this activity. mdpi.com

Research on 3-(pyrid-2-yl)-pyrazolines, a class of pyridine derivatives, has demonstrated their potential to inhibit the proliferation of cancer cells, with some compounds showing sub-micromolar activity. researchgate.net Similarly, novel dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives have exhibited significant cytotoxic activity against various hematologic and breast cancer cell lines. ulpgc.es For example, one compound with a 4-NO2 group showed an IC50 of 0.70 ± 0.14 µM in HL-60 leukemia cells. ulpgc.es

The following table summarizes the antiproliferative activity of selected pyridine derivatives in different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyridine derivatives with -OH, -C=O, NH2 groupsVarious4.3 - 8.3 mdpi.com
Pyridine derivatives with Cl, OMe groupsVarious75 - 100 mdpi.com
3-(pyrid-2-yl)-pyrazoline (8i)NCI 60 cell line panelSub-micromolar researchgate.net
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a)HL-600.70 ± 0.14 ulpgc.es
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a)HEL1.05 ± 0.35 ulpgc.es
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a)K5621.25 ± 0.35 ulpgc.es
Spiro-pyridine derivative 7Caco-27.83 ± 0.50 nih.gov
Spiro-pyridine derivative 7HepG-2< 10 nih.gov

Enzyme Inhibition Studies (e.g., AKR1C3, HPK1, Mutant Isocitrate Dehydrogenase)

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

AKR1C3 (Aldo-Keto Reductase Family 1 Member C3): This enzyme is involved in the synthesis of potent androgens and is a target in prostate cancer. nih.gov N-substituted hydroxylated triazole derivatives have been designed as potent and selective AKR1C3 inhibitors. unito.it For example, one compound displayed an IC50 value of 0.26 µM against AKR1C3 with a 456-fold selectivity over the AKR1C2 isoform. unito.it Another study on pyridin-2-yl estra-1,3,5(10)-triene derivatives also reported inhibitory activity against AKR1C3, which was correlated with their antitumor potential. nih.gov

HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T cell activation, making it an attractive target for cancer immunotherapy. nih.govnih.gov A series of pyridine-2-carboxamide analogues have been developed as potent HPK1 inhibitors. nih.gov One such compound demonstrated excellent kinase selectivity, being over 637-fold more selective for HPK1 than for GCK-like kinase. nih.gov Pyrazolopyridine derivatives have also been identified as selective HPK1 inhibitors, with one compound showing promising enzymatic and cellular potency. nih.gov

Mutant Isocitrate Dehydrogenase (IDH): Neomorphic mutations in IDH1 and IDH2 are oncogenic. nih.govnih.gov Researchers have developed potent pyrid-2-one inhibitors of mutant IDH1. nih.gov Additionally, a series of 2,4,6-trisubstituted pyridine derivatives have been synthesized as inhibitors of mutant IDH2. One compound from this series, 14n, exhibited an IC50 of 54.6 nM against the IDH2 R140Q mutant, showing excellent selectivity over wild-type IDH1 and IDH2. nih.gov

The table below presents the inhibitory activity of selected pyridine derivatives against these enzymes.

Enzyme TargetCompound ClassIC50SelectivityReference
AKR1C3N-substituted hydroxylated triazole0.26 µM456-fold over AKR1C2 unito.it
AKR1C3N-substituted hydroxylated triazole0.19 µM289-fold over AKR1C2 unito.it
HPK1Pyridine-2-carboxamideNot specified>637-fold vs GCK-like kinase nih.gov
Mutant IDH2 (R140Q)2,4,6-trisubstituted pyridine (14n)54.6 nMHigh vs wild-type IDH1/IDH2 nih.gov

Anti-fibrosis Activity in Cellular Models (e.g., Hepatic Stellate Cells)

The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. mdpi.com A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). mdpi.com Several of these compounds demonstrated better anti-fibrotic activities than the reference drug Pirfenidone. mdpi.com Specifically, compounds designated as 12m and 12q showed the most potent activities with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.com These compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline in the cell culture medium. mdpi.com

CompoundCell LineIC50 (µM)Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m)HSC-T645.69 mdpi.com
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)HSC-T645.81 mdpi.com

Antimicrobial and Antifungal Activity against Specific Microorganisms

Pyridine derivatives have shown considerable promise as antimicrobial and antifungal agents.

Antibacterial Activity: Alkyl pyridinol compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com Some of these derivatives exhibit bactericidal activity at low concentrations, with Minimum Inhibitory Concentrations (MICs) as low as 4–8 µg/mL. mdpi.com Other studies have reported on N-alkylated pyridine-based salts that show activity against both S. aureus and Escherichia coli. nih.gov

Antifungal Activity: The antifungal potential of pyridine derivatives has been evaluated against a range of fungal pathogens. researchgate.net Some nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to standard drugs like fluconazole against species such as Candida albicans and Aspergillus niger. nih.gov Novel pyridobenzimidazole derivatives have also been identified as potent antifungal agents, with one compound exhibiting activity superior to fluconazole against Candida glabrata and Candida krusei. nih.gov Furthermore, newly synthesized imidazo[1,2-a]pyridine derivatives have displayed excellent antifungal activity against multidrug-resistant Candida species, with MIC values ranging from 4 to 16 µg/mL. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of various pyridine derivatives.

Compound ClassMicroorganismActivity (MIC)Reference
Alkyl pyridinol (JC-01-072)S. aureus4–8 µg/mL mdpi.com
Alkyl pyridinol (JC-01-074)S. aureus16 µg/mL mdpi.com
Imidazo[1,2-a]pyridine derivative (Probe II)Multidrug-resistant Candida spp.4–16 µg/mL researchgate.net
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to norfloxacin and fluconazole nih.gov

Antioxidant Activity in In Vitro Assays

Several studies have investigated the antioxidant properties of pyridine derivatives using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netajbls.comekb.eg For instance, certain 6-pyridyl-5,6-dihydrobenzo nih.govnih.gov-imidao[1,2-c] quinazoline derivatives have demonstrated significant DPPH free radical scavenging potential. ajbls.com One compound, in particular, exhibited maximum inhibition of 77% at a concentration of 250 µg/ml, with an IC50 value of 33.61 µg/ml. ajbls.com Other research has also confirmed the oxygen free-radical scavenging activity of various fused pyridine analogs. nih.gov

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

The antiproliferative mechanism of some 3-(pyrid-2-yl)-pyrazoline derivatives appears to involve the disruption of microtubule formation, a critical process in cell division. researchgate.net For spiro-pyridine derivatives, the mechanism involves the activation of the pro-apoptotic protein Bax and the suppression of the anti-apoptotic protein Bcl-2, leading to apoptosis. These compounds can also induce cell cycle arrest at the S phase. nih.gov

The enzyme inhibition studies inherently define a primary molecular mechanism. By binding to and inhibiting enzymes like AKR1C3, HPK1, and mutant IDH, these derivatives can modulate specific signaling pathways involved in cancer progression and immune response. nih.govunito.itnih.govnih.govnih.govnih.govnih.gov

In the context of anti-fibrosis , the mechanism involves the inhibition of collagen expression in hepatic stellate cells, which is a hallmark of fibrogenesis. mdpi.com

The antimicrobial mechanism of certain alkyl pyridinols involves the disruption and deformation of the bacterial membrane, indicating a membrane-associated mode of action. mdpi.com

For antifungal activity , some pyridobenzimidazole derivatives function by inhibiting the synthesis of beta-1,6-glucan, an essential component of the fungal cell wall. nih.gov

Receptor Binding Affinities (e.g., Estrogen Receptors, Androgen Receptor, Muscarinic Acetylcholine (B1216132) Receptors)

Research into the receptor binding profiles of this compound analogs has revealed interactions with several key receptor families, including sex hormone receptors and acetylcholine receptors.

Estrogen and Androgen Receptors:

A study focusing on novel pyridin-2-yl estra-1,3,5-triene derivatives provided insights into their binding affinities for the ligand-binding domains (LBDs) of estrogen receptor α (ERα), estrogen receptor β (ERβ), and the androgen receptor (AR) nih.gov. The relative binding affinities were evaluated using a fluorescence assay in yeast, with results expressed as a fold change in fluorescence compared to control cells. While not this compound itself, these findings for related structures indicate that the pyridin-2-yl moiety can be incorporated into molecules that interact with steroid hormone receptors nih.gov. For instance, a 3-benzyloxy (17E)-pycolinilidene derivative demonstrated notable antitumor potential against the MDA-MB-231 cell line, an activity potentially linked to moderate inhibition of the AKR1C3 enzyme, which is involved in steroid hormone metabolism nih.gov.

Furthermore, research on 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP), a compound containing a substituted pyridine ring, has shown that it and its metabolite can bind to the ligand-binding domain of the androgen receptor nih.gov. This binding competes with the natural ligand, dihydrotestosterone (DHT). In vitro assays demonstrated that PhIP can increase AR protein expression in LNCaP human prostate cancer cells and alter its responsiveness nih.gov. This suggests that pyridine-containing structures can modulate androgen receptor function.

Nicotinic and Muscarinic Acetylcholine Receptors:

Derivatives of a structurally related compound, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), have been shown to be potent and selective partial agonists for the α4β2-nicotinic acetylcholine receptor (nAChR) subtype merckmillipore.comnih.gov. One of the most potent ligands in this series demonstrated a high binding affinity (Kᵢ value of 1.2 nM) for the rat α4β2-nAChR merckmillipore.com. These compounds exhibit selectivity for the α4β2 subtype over other nAChR subtypes merckmillipore.comnih.gov.

In the realm of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors with five subtypes (M1-M5), various pyridine derivatives have been explored as modulators nih.govnih.govguidetopharmacology.orgmdpi.com7tmantibodies.com. For example, 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor nih.gov. The development of subtype-specific ligands is challenging due to the highly conserved orthosteric binding pocket across the mAChR family guidetopharmacology.org7tmantibodies.com.

Table 1: Receptor Binding Data for Selected this compound Analogs and Related Pyridine Derivatives
Compound/Analog ClassReceptor TargetFindingReference
Pyridin-2-yl estra-1,3,5-triene derivativesEstrogen Receptor α (ERα), Estrogen Receptor β (ERβ), Androgen Receptor (AR)Showed binding affinity for the ligand-binding domains of ERα, ERβ, and AR. nih.gov
2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP)Androgen Receptor (AR)Binds to the ligand-binding domain and competes with DHT; increases AR protein expression. nih.gov
3-alkoxy-5-aminopyridine derivatives (analogs of AMOP-H-OH)α4β2-Nicotinic Acetylcholine Receptor (nAChR)High binding affinity and selectivity (Kᵢ = 1.2 nM for the most potent ligand). merckmillipore.com
4-phenylpyridin-2-one derivativesM1 Muscarinic Acetylcholine Receptor (mAChR)Act as positive allosteric modulators. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins) and Modes of Binding

The interaction of pyridine-containing molecules is not limited to cell surface and nuclear receptors; they have also been shown to interact with other crucial biomolecules like DNA and various proteins.

DNA Interaction:

Studies on 9-(pyridin-2'-yl)-aminoacridines have demonstrated their ability to bind to double-stranded calf thymus DNA nih.gov. The binding of these compounds was assessed by measuring the change in the thermal denaturation temperature of the DNA. The results indicated that the electronic properties of substituents on the pyridine ring influence the strength of the DNA interaction nih.gov.

Research on hybrid 4,6-dihydrazone pyrimidine derivatives, which incorporate a pyridine moiety, has also explored their DNA binding capabilities mdpi.com. Molecular docking studies suggested that these compounds can interact with DNA through groove binding and oblique intercalation. The nitrogen atoms on the hydrazone and pyridine rings were found to form hydrogen bonds with DNA residues mdpi.com. Another class of molecules, pyridine-2-carboxamidonetropsin (2-PyN), has been shown to bind to the minor groove of DNA as antiparallel side-by-side dimers nih.gov.

Protein Interaction:

Beyond receptor proteins, pyridine derivatives have been investigated as inhibitors of other protein classes. For example, novel pyridin-2-yl urea inhibitors have been developed to target Apoptosis signal-regulating kinase 1 (ASK1) mdpi.com. Molecular docking and binding free energy calculations were used to predict and confirm the binding modes of these compounds to the kinase mdpi.com.

Modulation of Specific Cellular Pathways

While direct evidence for the modulation of specific cellular pathways by this compound is limited, the observed receptor and biomolecule interactions of its analogs suggest potential downstream effects. For instance, the interaction of PhIP with the androgen receptor leads to altered expression of prostate-specific antigen (PSA) at both the mRNA and protein levels, indicating a direct impact on androgen-regulated gene expression pathways nih.gov. Similarly, the modulation of nicotinic and muscarinic acetylcholine receptors by pyridine derivatives can influence a multitude of cellular signaling cascades, given the widespread roles of these receptors in neurotransmission and other physiological processes merckmillipore.comnih.govnih.gov.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies have provided valuable insights into the roles of the pyridine ring, the alkyl chain, and the terminal hydroxyl group.

Impact of Pyridine Ring Modifications on Biological Profile

Modifications to the pyridine ring have been shown to significantly affect the biological activity of related compounds.

In the context of nicotinic acetylcholine receptor ligands, the introduction of additional substituents to an amino group on the pyridine ring of certain analogs can yield potent and selective ligands for the α4β2-nAChR subtype merckmillipore.com. For 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring was found to enhance the binding to double-stranded DNA nih.gov. This is thought to be due to the stabilization of a cationic character at physiological pH, which strengthens the electrostatic attraction to the DNA phosphate backbone nih.gov.

Influence of Alkyl Chain Length and Substitutions on Activity

The length and substitution of the alkyl chain are critical determinants of the biological activity of alkyl pyridine derivatives.

In a study of alkyl pyridine antimicrobials, the length of the carbon chain was found to be a key factor for their potency against different bacterial strains illinoisstate.edu. Analogs with 6-7 carbons after an internal alkyne were most potent against MSSA, while those with 7-10 carbons were most effective against MRSA illinoisstate.edu. Similarly, for 3-alkylpyridine alkaloids, increased potency against Gram-positive bacterial strains correlated with a longer alkyl chain length nih.gov. Another study on N-alkylmorpholine derivatives, while not pyridine-based, also demonstrated a clear SAR where compounds with alkyl chains of 12 to 16 carbons exhibited the highest bactericidal effects, whereas those with shorter chains (less than 5 carbons) were inactive chemrxiv.org.

Role of the Terminal Hydroxyl Group in Molecular Recognition

The terminal hydroxyl group plays a significant role in the molecular recognition and binding of molecules to their biological targets, often through the formation of hydrogen bonds.

In a general sense, the hydroxyl group of alcohols can form hydrogen bonds with specific amino acid residues in protein binding sites, such as serine and threonine nih.gov. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is critical for high-affinity binding nih.govnih.gov. For (Pyridin-2-yl)methanol derivatives, which are potent and selective TRPV3 antagonists, the pyridinyl methanol moiety is a key feature for their pharmacological activity nih.gov. The hydroxyl group, in conjunction with the pyridine nitrogen, can participate in chelation with metal ions in certain biological contexts researchgate.net.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound Analogs and Related Compounds
Structural FeatureModificationImpact on Biological ActivityCompound Class/AnalogReference
Pyridine Ring Introduction of additional substituents to an amino groupIncreased potency and selectivity for α4β2-nAChRNicotinic acetylcholine receptor ligands merckmillipore.com
Addition of electron-withdrawing groupsEnhanced binding to double-stranded DNA9-(pyridin-2'-yl)-aminoacridines nih.gov
Alkyl Chain Variation in chain length (6-10 carbons)Optimized potency against different bacterial strainsAlkyl pyridine antimicrobials illinoisstate.edu
Increased chain lengthCorrelated with increased potency against Gram-positive bacteria3-alkylpyridine alkaloids nih.gov
Terminal Hydroxyl Group Presence of hydroxyl groupCritical for hydrogen bonding in protein binding sitesGeneral alcohol-protein interactions nih.gov
Pyridinyl methanol moietyKey feature for potent and selective TRPV3 antagonism(Pyridin-2-yl)methanol derivatives nih.gov

In Silico Approaches to Biological Activity

Computational methods, such as molecular docking and pharmacophore modeling, are pivotal in modern drug discovery for predicting the interaction of small molecules with biological targets and identifying novel lead compounds. However, the application of these techniques to this compound derivatives has not been documented in the accessible scientific literature. General studies on various pyridine derivatives have shown their potential to interact with a range of biological targets through in silico analysis, but these findings are not directly transferable to the specific chemical structure of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a novel drug candidate with its protein target. A comprehensive search for molecular docking studies involving derivatives of this compound yielded no specific results. While numerous studies have employed molecular docking to investigate other classes of pyridine derivatives as potential inhibitors for various enzymes and receptors, the hexanol-substituted pyridinyl scaffold remains uncharacterized in this regard.

The following is a hypothetical data table illustrating the type of information that would be generated from such a study, should the research be conducted in the future.

Hypothetical Data Table: Molecular Docking of this compound Derivatives

This table is for illustrative purposes only, as no specific data exists in the current literature.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Compound AProtein Kinase X-8.5LYS76, GLU91, LEU148
Compound BHistone Deacetylase Y-7.9HIS142, ASP176, TYR206
Compound CProtease Z-9.1ASP25, GLY27, ILE50

Pharmacophore modeling is another crucial in silico method that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules with the potential for similar biological activity.

The development of a pharmacophore model for this compound derivatives has not been reported. Such a study would require a set of active molecules to derive a common feature model, which could then be used to discover novel, structurally diverse compounds with the same mechanism of action. The absence of primary biological activity data for this class of compounds precludes the generation and application of a specific pharmacophore model.

Hypothetical Data Table: Pharmacophore Features for a Class of Bioactive Molecules

This table is for illustrative purposes only, as no specific data exists for this compound derivatives.

Pharmacophoric FeatureNumber of FeaturesLocation/Vector
Hydrogen Bond Acceptor2Pyridine Nitrogen, Hydroxyl Oxygen
Hydrophobic Center1Hexyl Chain
Aromatic Ring1Pyridine Ring

Future Research Directions and Perspectives on 6 Pyridin 2 Yl Hexan 1 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is paramount for the future accessibility and application of 6-Pyridin-2-yl-hexan-1-ol. While traditional methods for creating pyridine (B92270) derivatives, such as the Hantzsch or Bönnemann–Pinner syntheses, are established, they often involve harsh conditions and generate significant waste. ijarsct.co.in Future research should prioritize the adoption of green chemistry principles.

Promising avenues include one-pot multicomponent reactions, which can construct complex molecules like pyridine derivatives in a single step, improving efficiency and reducing waste. nih.govresearchgate.net The use of microwave-assisted organic synthesis could dramatically shorten reaction times and increase product yields. ijarsct.co.innih.gov Furthermore, the exploration of eco-friendly solvents and reusable, solid-supported catalysts, such as activated fly ash or magnetic nanoparticles, could significantly lower the environmental impact of synthesis. researchgate.netbhu.ac.in Research into chemoenzymatic strategies, leveraging the high selectivity of enzymes, could also provide sustainable pathways to chiral derivatives of this compound.

Synthesis StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. researchgate.netnih.govDesign of novel one-pot procedures for pyridine ring formation with the hexanol side chain.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. ijarsct.co.innih.govOptimization of microwave parameters for key synthetic steps.
Green Catalysis Use of reusable and non-toxic catalysts, milder reaction conditions. bhu.ac.innih.govDevelopment of novel catalysts (e.g., zeolites, functionalized polymers) for pyridine synthesis.
Biocatalysis High enantioselectivity, environmentally benign conditions.Identification and engineering of enzymes for the stereoselective synthesis of chiral analogs.

Advanced Mechanistic Elucidation of Chemical Transformations and Biological Interactions

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for its controlled functionalization and for interpreting its biological activity. Future studies should employ advanced computational and experimental techniques to probe these mechanisms.

Photochemical transformations of pyridinium (B92312) salts, derived from the pyridine nitrogen, are known to yield complex and diverse molecular architectures. researchgate.net Investigating the photochemistry of this compound could unveil novel synthetic pathways to unique molecular scaffolds. In the biological realm, the pyridine ring is capable of engaging in various non-covalent interactions, including hydrogen bonding, π–π stacking, and chelation with metal ions, which are critical for binding to biological targets. nih.gov Molecular docking and dynamic simulation studies can predict binding modes and affinities with various enzymes or receptors, such as kinases, which are common targets for pyridine-containing drugs. nih.govrsc.org These computational predictions should be validated through biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantitatively characterize binding events.

Design and Synthesis of Functionalized Analogs with Tunable Properties

The inherent modularity of the this compound structure makes it an excellent candidate for the development of analog libraries with finely tuned properties. Systematic modifications to both the pyridine ring and the hexanol chain can lead to derivatives with enhanced potency, selectivity, or novel material characteristics.

Functionalization of the pyridine ring, for instance by introducing electron-donating or electron-withdrawing groups, can modulate the electronic properties of the molecule, affecting its basicity, binding affinity, and metabolic stability. nih.gov The hexanol chain offers another point of diversification. The terminal hydroxyl group can be converted into other functional groups (esters, ethers, amines) or used as a handle to attach larger molecular fragments. The flexibility of the alkyl chain itself can be altered, for example, by introducing points of unsaturation or branching. This strategic functionalization can yield ligands with tunable photophysical properties for applications in materials like organic light-emitting diodes (OLEDs) or as components of metal complexes with specific catalytic or magnetic characteristics. researchgate.netacs.org

Modification SitePotential FunctionalizationDesired Outcome / Property to Tune
Pyridine Ring Halogenation, amination, cyanation, alkylation.Modulate pKa, metabolic stability, receptor binding affinity, photophysical properties. nih.gov
Alkyl Chain Introduction of double/triple bonds, branching, cyclization.Alter conformational flexibility, influence binding pose.
Hydroxyl Group Esterification, etherification, oxidation to aldehyde/acid, replacement with amine.Improve pro-drug potential, enable conjugation to other molecules, alter solubility.

Broader Investigation into Biological Pathways and Target Engagement

The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders. nih.govnih.govrsc.org Given this precedent, a broad investigation into the biological activities of this compound is a compelling future direction.

Initial efforts should involve high-throughput screening against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Pyridine derivatives have shown promise as cholinesterase inhibitors, which are relevant for neurodegenerative diseases. nih.gov The structural similarity to compounds like AMOP-H-OH suggests potential activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in depression and other CNS disorders. nih.gov Any identified "hits" should be followed by detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. ijarsct.co.in Furthermore, cell-based assays are necessary to confirm activity in a more complex biological environment and to elucidate the downstream effects on cellular signaling pathways. For instance, if anticancer activity is observed, studies could investigate effects on cell proliferation, apoptosis, and cell cycle progression. rsc.orgcncb.ac.cn

Interdisciplinary Applications in Advanced Materials Science and Contemporary Medicinal Chemistry

The unique combination of a rigid aromatic heterocycle and a flexible aliphatic chain in this compound opens up possibilities for its application in interdisciplinary fields beyond traditional drug discovery.

In materials science, the pyridine nitrogen can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The long alkyl chain could influence the self-assembly and packing of these materials, potentially leading to novel properties for applications in catalysis, gas storage, or sensing. The terminal hydroxyl group could be used to graft the molecule onto surfaces, creating functionalized materials with tailored surface properties.

In medicinal chemistry, the compound could serve as a versatile building block or fragment in drug design. nuph.edu.ua Its structure is suitable for fragment-based drug discovery (FBDD) campaigns. The hydroxyl group also allows for its incorporation into PROTACs (Proteolysis Targeting Chimeras), where it could serve as part of the linker connecting a target-binding warhead to an E3 ligase-recruiting moiety. The ability of pyridine motifs to enhance the physicochemical properties of drug candidates—such as solubility, metabolic stability, and cell permeability—makes this scaffold a valuable tool for drug development. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Pyridin-2-yl-hexan-1-ol to improve yield and purity?

  • Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between pyridine derivatives and hexanol precursors. Use polar aprotic solvents (e.g., DMF or THF) and catalysts like palladium for cross-coupling. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and gradient elution (hexane/ethyl acetate). Characterize intermediates with 1H NMR^1 \text{H NMR} (e.g., pyridin-2-yl proton signals at δ 8.5–8.7 ppm) and confirm final product purity via melting point analysis and HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} identifies pyridine protons (δ 7.0–8.7 ppm) and hydroxyl resonance (δ 1.5–2.0 ppm, broad). 13C NMR^{13} \text{C NMR} confirms aliphatic chain carbons (δ 20–35 ppm) and pyridine carbons (δ 120–150 ppm).
  • IR : Detect hydroxyl stretching (~3200–3600 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak (m/z 179.28 for [M+H]+^+) and fragmentation patterns .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP/PhEur protocols). Use differential scanning calorimetry (DSC) for melting point validation and dynamic light scattering (DLS) for solubility profiling. Cross-reference with peer-reviewed databases (PubChem, DSSTox) and account for isomerism or hydration effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate ligand-metal interactions in catalysis using molecular docking (AutoDock Vina). Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Apply triangulation by combining in vitro assays (e.g., enzyme inhibition), in silico ADMET predictions, and structural analogs’ SAR. Use statistical tools (ANOVA, PCA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How to design a crystallographic study for this compound to resolve ambiguous stereochemistry?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (space group determination, thermal parameter adjustment). Validate with residual density maps and R-factor convergence (<5%) .

Key Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) to prevent oxidation of the hydroxyl group .
  • Crystallography : Use SHELXPRO for data integration and Olex2 for visualization .
  • Data Validation : Employ CONSORT-like guidelines for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.